molecular formula C8H10N2O B12982905 5-(Azetidin-3-yl)pyridin-3-ol

5-(Azetidin-3-yl)pyridin-3-ol

Cat. No.: B12982905
M. Wt: 150.18 g/mol
InChI Key: ZLVRXUCMNFRXDA-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)pyridin-3-ol is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by the presence of an azetidine ring attached to a pyridine ring, with a hydroxyl group at the 3-position of the pyridine ring

Preparation Methods

The synthesis of 5-(Azetidin-3-yl)pyridin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(Azetidin-3-yl)pyridin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)pyridin-3-ol involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2-nicotinic acetylcholine receptor subtype, modulating the receptor’s activity and influencing neurotransmitter release . This interaction is mediated by the binding of the compound to specific sites on the receptor, leading to conformational changes that affect receptor function.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-(azetidin-3-yl)pyridin-3-ol

InChI

InChI=1S/C8H10N2O/c11-8-1-6(2-10-5-8)7-3-9-4-7/h1-2,5,7,9,11H,3-4H2

InChI Key

ZLVRXUCMNFRXDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CN=C2)O

Origin of Product

United States

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